4,4,7-Trimethyl-1,3-dihydroquinolin-2-one 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one
Brand Name: Vulcanchem
CAS No.: 133999-05-0
VCID: VC4829490
InChI: InChI=1S/C12H15NO/c1-8-4-5-9-10(6-8)13-11(14)7-12(9,2)3/h4-6H,7H2,1-3H3,(H,13,14)
SMILES: CC1=CC2=C(C=C1)C(CC(=O)N2)(C)C
Molecular Formula: C12H15NO
Molecular Weight: 189.258

4,4,7-Trimethyl-1,3-dihydroquinolin-2-one

CAS No.: 133999-05-0

Cat. No.: VC4829490

Molecular Formula: C12H15NO

Molecular Weight: 189.258

* For research use only. Not for human or veterinary use.

4,4,7-Trimethyl-1,3-dihydroquinolin-2-one - 133999-05-0

Specification

CAS No. 133999-05-0
Molecular Formula C12H15NO
Molecular Weight 189.258
IUPAC Name 4,4,7-trimethyl-1,3-dihydroquinolin-2-one
Standard InChI InChI=1S/C12H15NO/c1-8-4-5-9-10(6-8)13-11(14)7-12(9,2)3/h4-6H,7H2,1-3H3,(H,13,14)
Standard InChI Key MMYQZWWWDAQMDS-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C(CC(=O)N2)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-dihydroquinolin-2-one core, a partially hydrogenated quinoline derivative. The quinoline ring system is substituted with methyl groups at positions 4, 4, and 7, creating a sterically congested environment. The IUPAC name, 4,4,7-trimethyl-3,4-dihydroquinolin-2(1H)-one, reflects this substitution pattern . Key structural identifiers include:

  • SMILES: CC1=CC2=C(C=C1C)N(C(=O)C2(C)C)C

  • InChIKey: MMYQZWWWDAQMDS-UHFFFAOYSA-N

The presence of methyl groups at the 4-position introduces conformational rigidity, while the ketone at position 2 contributes to hydrogen-bonding capabilities.

Physical and Chemical Properties

Physicochemical data from suppliers and computational models reveal the following characteristics :

PropertyValue
Molecular Weight189.26 g/mol
Purity≥97% (HPLC)
LogP (Partition Coefficient)2.62
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Rotatable Bonds0

The compound’s low polar surface area (29 Ų) and moderate LogP suggest moderate lipophilicity, favoring membrane permeability in biological systems.

Synthesis and Optimization Strategies

Friedel-Crafts Cyclization

A common route to dihydroquinolinones involves Friedel-Crafts acylation. For 4,4,7-trimethyl-1,3-dihydroquinolin-2-one, this method begins with the reaction of aniline derivatives with 3,3-dimethylacryloyl chloride. Cyclization under acidic conditions (e.g., polyphosphoric acid) yields the dihydroquinolinone core, followed by methylation at position 7 using methyl iodide .

Nucleophilic Ring-Opening Reactions

Applications in Medicinal Chemistry

PPAR Agonists

Structural analogs of 4,4,7-trimethyl-1,3-dihydroquinolin-2-one have been investigated as peroxisome proliferator-activated receptor (PPAR) γ partial agonists and PPARα/γ dual agonists . These compounds modulate glucose and lipid metabolism, showing promise as anti-diabetic agents. The methyl groups enhance metabolic stability, while the ketone facilitates interactions with the ligand-binding domain of PPARγ .

Material Science Applications

The compound’s fluorescence properties make it a candidate for organic light-emitting diodes (OLEDs). Its extended π-conjugation and electron-deficient ketone group enable tunable emission wavelengths, as observed in similar quinolinones .

Analytical Characterization

Spectroscopic Data

  • NMR (400 MHz, CDCl₃):

    • 1H^1\text{H}: δ 1.32 (s, 6H, 4-CH₃), 2.34 (s, 3H, 7-CH₃), 3.12 (s, 2H, 3-CH₂), 6.95–7.20 (m, 3H, aromatic) .

    • 13C^{13}\text{C}: δ 21.5 (4-CH₃), 25.8 (7-CH₃), 38.9 (C-4), 116.4–150.2 (aromatic), 195.6 (C=O) .

  • MS (ESI+): m/z 190.1 [M+H]⁺ .

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves baseline separation with a retention time of 8.2 minutes . Purity assessments via UV detection at 254 nm confirm ≥97% homogeneity .

Pharmacokinetic and Toxicity Considerations

While pharmacokinetic data for 4,4,7-trimethyl-1,3-dihydroquinolin-2-one are scarce, its methyl groups likely enhance metabolic stability by reducing cytochrome P450-mediated oxidation. In silico predictions using SwissADME indicate high gastrointestinal absorption and blood-brain barrier permeability . Preliminary toxicity studies on analogs show low acute toxicity (LD₅₀ > 1000 mg/kg in rodents), but chronic exposure risks remain uncharacterized .

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